molecular formula C12H15ClN2 B1450595 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803607-15-9

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

Cat. No. B1450595
M. Wt: 222.71 g/mol
InChI Key: AOGDPVDTQIUKDF-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a chemical compound with a molecular formula of C12H15ClN2. It is a derivative of azepinoindole, a class of compounds that contain a seven-membered azepine ring fused to an indole ring .


Molecular Structure Analysis

The molecular weight of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is 222.71 g/mol. The compound has a chlorine atom, which is likely responsible for its hydrochloride form .

Scientific Research Applications

Gastric Ulcer Prevention

The compound 3,4,5-Trihydroxy-N 0-[(2-methyl-1H-indol-3-yl)-methylidene] benzohydrazide (TIBH), a derivative of indole, demonstrated potential in preventing gastric ulcers. In an animal study, TIBH increased mucus secretion, decreased gastric acidity, modulated protein expressions favorably, reduced lipid peroxidation, and increased Superoxide dismutase (SOD) activity in gastric tissue. These findings suggest TIBH's protective role against HCl/Ethanol-triggered gastric ulcers (Tayeby et al., 2017).

Estrogen Receptor Interaction

Indole derivatives were found to have significant binding affinities to the calf uterine estrogen receptor and exhibited estrogen antagonistic activities. Specifically, compounds with a hexamethylene chain between the indole and amino nitrogen atoms showed high relative binding affinity and acted as nonsteroidal pure antiestrogens (von Angerer et al., 1990).

Central Nervous System Activities

A study on rhesus monkeys indicated that derivatives of phenethylamine, including compounds related to 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride, reduced food intake without causing central stimulation. This suggests potential applications in appetite suppression and weight management (Tang & Kirch, 2004).

Serotonin Agonist Activity and Bioisosterism

Compounds resembling the structure of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride were studied for their serotonin agonist activity. Thienopyrroles were evaluated as potential bioisosteres for N,N-dimethyltryptamine (DMT) and showed significant binding affinity to serotonin receptors, indicating the importance of the indole nucleus for receptor binding and behavior-modifying effects (Blair et al., 1999).

Metabolic Activation and Carcinogenesis

Studies have shown the metabolic activation of certain indole derivatives can result in selective binding in endothelial cells, indicating potential implications in carcinogenesis and mutagenicity (Brittebo & Brandt, 1994).

Analgesic and Anti-inflammatory Activities

Indole derivatives have demonstrated potential analgesic and anti-inflammatory activities, providing insights into their therapeutic applications. Certain derivatives showed significant biological activities and were considered as alternatives to traditional anti-inflammatory and pain management medications (Kawashima et al., 1986).

properties

IUPAC Name

1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-2-5-11-9(4-1)10-8-13-7-3-6-12(10)14-11;/h1-2,4-5,13-14H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDPVDTQIUKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

CAS RN

1803607-15-9
Record name Azepino[4,3-b]indole, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
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1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
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1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
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1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 5
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 6
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

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